Galloyloxypaeoniflorin
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Overview
Description
Galloyloxypaeoniflorin is a natural product found in Paeonia suffruticosa, Paeonia lactiflora, and other organisms with data available.
Scientific Research Applications
Antioxidative and Radical Scavenging Effects
Galloyloxypaeoniflorin, identified in the root cortex of Paeonia suffruticosa, exhibits potent antioxidative and radical scavenging effects. Research suggests that it has a more significant effect than alpha-tocopherol, commonly known as vitamin E, in these capacities (Yoshikawa et al., 1992).
Anticomplement Effects
This compound, along with other monoterpenoid glucosides, shows notable anticomplement effects, which means it may play a role in moderating the immune system's complement system, a part of the body's defense mechanism against pathogens (Song, Cheng, & Chen, 2014).
Neuroprotection and Anti-inflammatory Properties
This compound demonstrates neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. It reduces oxidative stress, inflammation, and apoptosis in neurological tissues, suggesting potential therapeutic applications in neurodegenerative diseases (Wen et al., 2018).
Protective Effects Against Oxidative Stress in Cells
Studies have shown that this compound can protect cells against oxidative stress, a state that can contribute to chronic inflammation and various diseases. Its protective ability against oxidative damage in human umbilical vein endothelial cells is particularly notable (Chen et al., 2011).
Benefits in Alzheimer's Disease
This compound may have a role in treating Alzheimer's disease. It can alleviate neurotoxicity induced by amyloid-beta proteins, which are implicated in the pathology of Alzheimer's. Its actions include regulating calcium homeostasis and ameliorating oxidative stress (Zhong et al., 2009).
Antibacterial Properties
This compound has shown moderate antibacterial activity against a range of pathogenic microorganisms, indicating potential for use in treating or preventing bacterial infections (An et al., 2006).
Cytoprotective Effects in Human Keratinocytes
It also offers cytoprotective effects against oxidative stress-induced cell damage in human keratinocytes, suggesting its potential in skin-related therapies or cosmetic applications (Yao et al., 2013).
Properties
CAS No. |
145898-93-7 |
---|---|
Molecular Formula |
C30H32O16 |
Molecular Weight |
648.6 g/mol |
IUPAC Name |
[(3S,5R,6S)-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-1-[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-2-oxabicyclo[2.2.1]heptan-3-yl]methyl 2,3,4-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O16/c1-27-8-29(23(38)22(27)37,10-42-24(39)12-4-16(32)20(35)17(33)5-12)46-30(27,45-28-6-13-7-41-26(18(13)28)44-9-28)11-43-25(40)14-2-3-15(31)21(36)19(14)34/h2-4,7,12,17,20,22-23,31-38H,5-6,8-11H2,1H3/t12?,17?,20?,22-,23-,27?,28-,29?,30+/m0/s1 |
InChI Key |
PRUKRWUTUBERIO-IFPUPTAISA-N |
Isomeric SMILES |
CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=C(C(=C(C=C3)O)O)O)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
SMILES |
CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Canonical SMILES |
CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Synonyms |
galloyl-oxypaeoniflorin galloyloxy-paeoniflorin galloyloxypaeoniflorin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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